N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₂₂H₁₇F₂N₅OS and a molecular weight of 437.468 g/mol . Its structure features:
- A 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core, which contributes to π–π stacking and hydrogen-bonding interactions.
- A sulfanyl bridge linking the triazole and acetamide moieties, influencing conformational flexibility .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, which often exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5OS/c1-2-24-16(14-5-3-4-8-20-14)22-23-17(24)26-10-15(25)21-13-7-6-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFCSVKNQSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585557-82-0 | |
| Record name | N-(2,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the triazole intermediate.
Introduction of the Difluorophenyl Group: The difluorophenyl group is incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the triazole-pyridine intermediate and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the triazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily explored for its potential as a therapeutic agent. The following aspects highlight its medicinal applications:
Antifungal Activity
Triazole derivatives are known for their antifungal properties, particularly through the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. Research indicates that this compound exhibits varying degrees of antifungal activity against species such as Candida and Aspergillus. Minimum inhibitory concentrations (MIC) for related triazoles have been reported as low as 0.5 μmol/mL against resistant fungal strains.
Antibacterial Activity
This compound shows promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated MIC values as low as 16 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting significant potential in treating bacterial infections.
Anticancer Activity
Research has revealed that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of angiogenesis and modulation of cell cycle regulators. In vitro studies indicate that similar compounds can inhibit tumor growth across various cancer cell lines by inducing cell cycle arrest.
Chemical Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions:
Synthetic Routes
The synthesis typically involves:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the pyridine ring through coupling reactions.
- Attachment of the sulfanyl group via nucleophilic substitution.
Reactivity
The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amine derivatives. Substitution reactions can also introduce new functional groups into the molecule.
Biological Mechanisms
The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding: It may modulate cellular signaling by binding to specific receptors.
- DNA Interaction: Potential interactions with DNA could affect gene expression.
Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated significant efficacy against Candida albicans with an MIC of 0.25 μg/mL.
Antibacterial Activity Analysis
Research conducted by the International Journal of Antimicrobial Agents highlighted the antibacterial properties of this compound against resistant bacterial strains. The study reported MIC values demonstrating effective inhibition at concentrations lower than traditional antibiotics.
Anticancer Mechanism Investigation
In vitro studies published in Cancer Research examined the anticancer effects of triazole derivatives on breast cancer cell lines. The findings suggested that this compound induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be contextualized through comparisons with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity :
- Halogenated Aromatic Rings : Chlorine or fluorine substituents (e.g., in and the target compound) enhance binding to hydrophobic enzyme pockets. Fluorine’s electronegativity may further stabilize ligand-receptor interactions .
- Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl () alters hydrogen-bonding networks, affecting selectivity for biological targets .
- Alkyl Groups : Ethyl or methyl groups on the triazole ring (e.g., target compound vs. ) improve metabolic stability by reducing oxidative degradation .
Pharmacokinetic Considerations :
- The 2,4-difluorophenyl group in the target compound increases lipophilicity (clogP ≈ 3.2), favoring membrane permeability over analogs with methoxy or ethoxy groups (clogP ≈ 2.5–2.8) .
- Compounds with isopropyl (OLC-12) or ethylene (ZE-4c) substituents exhibit varied half-lives due to steric effects on cytochrome P450 metabolism .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving triazole-thiol alkylation with α-chloroacetamide derivatives under basic conditions. Yield optimization (70–85%) is comparable to other triazole-acetamides .
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CID 1989268) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antifungal and antibacterial properties. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F2N5OS. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 375.4 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
| InChI Key | FPKSGQDEAOXTSF-UHFFFAOYSA-N |
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole exhibit a broad spectrum of antifungal activity. The triazole core is critical for the antifungal properties of many compounds. For instance, compounds with similar structures have shown effective inhibition against various fungal strains including Candida and Aspergillus species.
In a comparative study, some triazole derivatives demonstrated higher efficacy than established antifungal agents such as ketoconazole and bifonazole, with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against specific fungal strains .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Studies have reported that triazole derivatives can inhibit both drug-sensitive and resistant strains of bacteria. For example, compounds with similar triazole scaffolds exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives suggests that modifications to the triazole ring or substituents on the aromatic rings can significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the potency of the compounds against fungal pathogens .
Case Studies
- Antifungal Efficacy : A study published in PubMed Central highlighted a series of triazole derivatives where one compound exhibited an EC50 value of 0.0087 g/L against Gibberella nicotiancola, outperforming traditional antifungals .
- Antibacterial Properties : Another investigation focused on mercapto-triazoles which showed remarkable antibacterial activity against resistant strains, indicating that the sulfanyl group plays a crucial role in enhancing efficacy .
Q & A
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C).
- Step 2 : Sulfanyl-acetamide coupling using coupling agents like HATU or EDCI in anhydrous DMF at 25–40°C .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
Q. Key parameters :
| Parameter | Optimal Condition |
|---|---|
| Cyclization solvent | Ethanol |
| Coupling agent | HATU |
| Reaction time | 12–24 hours (Step 2) |
Q. How is structural integrity confirmed for this compound?
- NMR : H and C NMR are used to verify substituent positions (e.g., pyridin-2-yl protons at δ 8.3–8.7 ppm; triazole carbons at δ 150–160 ppm) .
- IR : Confirms sulfanyl (C–S) stretch at 600–700 cm and amide C=O at 1650–1700 cm .
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are recommended for initial biological evaluation?
- Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : Inhibition of TNF-α in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety (IC > 50 μM preferred) .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl-acetamide coupling be elucidated?
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response curves : Test compound at 5–100 μM to identify non-linear effects .
- Assay standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., dexamethasone) .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .
Q. What strategies enhance structure-activity relationship (SAR) analysis?
Q. Example SAR table :
| Substituent (R) | LogP | MIC (S. aureus) |
|---|---|---|
| Ethyl | 2.1 | 8 μg/mL |
| Allyl | 2.8 | 32 μg/mL |
Q. How to model target binding interactions computationally?
Q. What are the stability profiles under varying conditions?
- Thermal stability : TGA/DSC shows decomposition >200°C .
- Photodegradation : HPLC monitoring under UV light (λ = 254 nm) reveals <5% degradation after 48 hours .
- pH stability : Stable in pH 2–8 (simulated gastric/intestinal fluids) .
Q. How to compare bioactivity with structural analogs?
Q. What advanced techniques monitor multi-step synthesis in real-time?
- Inline NMR : Track reaction progress without quenching (e.g., using benchtop NMR) .
- PAT tools : Use ReactIR for mid-IR monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
